(1S)-1-quinolin-2-ylethanol
Overview
Description
(1S)-1-quinolin-2-ylethanol is a chiral alcohol with a quinoline ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-quinolin-2-ylethanol typically involves the reduction of quinoline derivatives. One common method is the asymmetric reduction of 2-quinolinecarboxaldehyde using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral phosphine ligand complex.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-2-carboxylic acid.
Reduction: The compound can be reduced further to form quinoline-2-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Quinoline-2-ylmethanol.
Substitution: Quinoline-2-yl halides.
Scientific Research Applications
Chemistry: (1S)-1-quinolin-2-ylethanol is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and chiral recognition processes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-quinolin-2-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds, while the quinoline ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R)-1-quinolin-2-ylethanol: The enantiomer of (1S)-1-quinolin-2-ylethanol.
Quinoline-2-carboxylic acid: An oxidized form of the compound.
Quinoline-2-ylmethanol: A reduced form of the compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a quinoline ring and an ethanol moiety
Properties
IUPAC Name |
(1S)-1-quinolin-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299232 | |
Record name | (αS)-α-Methyl-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946828-42-8 | |
Record name | (αS)-α-Methyl-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946828-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Methyl-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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